Sodium pyrrolidine-1-carbodithioate
Description
Systematic Nomenclature and Molecular Formula
IUPAC Naming Conventions
Sodium pyrrolidine-1-carbodithioate is systematically named according to IUPAC rules as This compound , reflecting its structural components: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 1-position with a dithiocarbamate group (-S$$_2$$C-N$$^-$$) coordinated to a sodium cation. The numbering begins at the nitrogen atom, with the dithiocarbamate group occupying the first position.
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers:
- Synonyms : Sodium pyrrolidinedithiocarbamate, 1-Pyrrolidinecarbodithioic acid sodium salt.
- CAS Registry Number : 872-71-9.
- EC Number : 212-831-8.
- ChEMBL ID : CHEMBL2021946.
Table 1 : Key identifiers of this compound
| Property | Value |
|---|---|
| Molecular formula | C$$5$$H$$8$$NNaS$$_2$$ |
| Molecular weight | 169.2 g/mol |
| CAS No. | 872-71-9 |
| EC No. | 212-831-8 |
Molecular Geometry and Bonding Patterns
X-ray Crystallographic Analysis of Pyrrolidine Dithiocarbamate Derivatives
X-ray studies of related transition metal complexes reveal key structural insights. For example, in palladium(II) and nickel(II) complexes with pyrrolidine dithiocarbamate ligands, the dithiocarbamate group adopts a symmetrical bidentate coordination mode via sulfur atoms. The Pd–S bond lengths in [Pd(PyDT)$$_2$$] (PyDT = pyrrolidine dithiocarbamate) range from 2.28–2.32 Å, consistent with strong metal-sulfur interactions. The pyrrolidine ring maintains a puckered conformation, with C–N bond lengths of ~1.48 Å, indicating partial double-bond character due to resonance stabilization.
Tautomerism and Resonance Stabilization in Dithiocarbamate Anions
The dithiocarbamate anion exhibits resonance stabilization, as shown by its zwitterionic resonance structures:
$$ \text{R}2\text{N}–\text{C}(=\text{S})–\text{S}^- \leftrightarrow \text{R}2\text{N}^+=\text{C}(\text{S}^-)–\text{S}^- $$
This delocalization results in planar geometry around the N–C–S$$_2$$ moiety, with C–N and C–S bond lengths intermediate between single and double bonds. The negative charge is distributed across both sulfur atoms, enhancing stability and metal-binding capacity.
Spectroscopic Characterization
FT-IR Spectral Signatures of Functional Groups
FT-IR spectra of this compound show characteristic absorptions:
- C–N stretch : 1454–1511 cm$$^{-1}$$ (arising from partial double-bond character).
- C=S asymmetric stretch : 939–1066 cm$$^{-1}$$.
- S–S stretch : 480–520 cm$$^{-1}$$ (weaker due to metal coordination).
Table 2 : Key FT-IR bands for this compound
| Functional Group | Wavenumber (cm$$^{-1}$$) |
|---|---|
| C–N | 1454–1511 |
| C=S | 939–1066 |
| S–S | 480–520 |
NMR Spectral Analysis (¹H, ¹³C)
- ¹H NMR (D$$2$$O) :
- ¹³C NMR :
Table 3 : Representative NMR chemical shifts
| Nucleus | Signal | δ (ppm) |
|---|---|---|
| ¹H | N–CH$$_2$$ | 3.40–3.45 |
| ¹H | CH$$2$$–CH$$2$$ | 1.71–1.79 |
| ¹³C | C=S | 193–196 |
| ¹³C | N–CH$$_2$$ | 50–55 |
These spectral features confirm the compound’s structure and electronic properties, aligning with its role as a metal-chelating agent.
Properties
CAS No. |
872-71-9 |
|---|---|
Molecular Formula |
C5H9NNaS2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
sodium;pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8); |
InChI Key |
HEERHKWUFYQKJG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)[S-].[Na+] |
Canonical SMILES |
C1CCN(C1)C(=S)S.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium pyrrolidine-1-carbodithioate can be synthesized through the reaction of pyrrolidine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of pyrrolidine in water.
- Addition of carbon disulfide to the solution.
- Introduction of sodium hydroxide to the mixture, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Complexation with Metal Ions: The compound acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur atoms.
Oxidation and Reduction: It can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Metal Complexes: Formation of stable metal complexes with transition metals.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Substituted Pyrrolidines: Products resulting from nucleophilic substitution reactions.
Scientific Research Applications
Biochemical Applications
Sodium pyrrolidine-1-carbodithioate has been studied for its biochemical properties, particularly in the context of cell biology and pharmacology. Key findings include:
- Metal Chelation : This compound is effective in chelating metal ions, which is crucial in preventing metal-induced toxicity in biological systems. It has been shown to inhibit the induction of nitric oxide synthase, an important enzyme involved in various physiological processes .
- Apoptosis Modulation : Research indicates that this compound can inhibit apoptosis in leukemia HL-60 cells, suggesting potential therapeutic applications in cancer treatment . Conversely, it has also been noted to induce apoptosis in rat smooth muscle cells, highlighting its dual role depending on the cellular context .
Prophylactic Contraception
A significant application of this compound is in the development of contraceptive methods:
- Sperm Immobilization : Studies have demonstrated that derivatives of this compound can irreversibly immobilize human sperm within seconds, making it a candidate for contraceptive formulations. The mechanism involves the interaction of the compound's thiol group with available thiols on sperm cells .
- Trichomonacidal Activity : The compound exhibits potent activity against Trichomonas vaginalis, a common sexually transmitted pathogen. It has shown greater efficacy than traditional agents like metronidazole, suggesting its potential as a dual-action contraceptive and antimicrobial agent .
Coordination Chemistry
In coordination chemistry, this compound serves as a versatile ligand for metal complexes:
- Ligand Properties : The ability of this compound to coordinate through both nitrogen and sulfur atoms allows it to form stable complexes with various transition metals. These complexes are important for catalysis and material science applications .
- Catalytic Applications : The metal complexes formed with this ligand may exhibit enhanced catalytic properties compared to their non-complexed counterparts, making them valuable in organic synthesis and industrial processes .
Medicinal Chemistry
The structural features of this compound contribute to its utility in medicinal chemistry:
- Synthesis of Bioactive Compounds : The compound's derivatives are often used as building blocks in the synthesis of various pharmaceuticals. Its unique reactivity profiles facilitate the development of new drugs with target selectivity against specific diseases .
- Diverse Biological Activities : Research has indicated that derivatives of this compound possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This highlights its potential as a pharmacophore in drug design .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Biochemical Applications | Metal chelation, apoptosis modulation | Inhibits nitric oxide synthase; dual apoptosis effects |
| Prophylactic Contraception | Sperm immobilization; trichomonacidal activity | Effective against Trichomonas vaginalis; rapid sperm immobilization |
| Coordination Chemistry | Ligand for metal complexes | Enhances catalytic properties; versatile coordination |
| Medicinal Chemistry | Building block for pharmaceuticals | Diverse biological activities; target selectivity |
Case Studies
- Sperm Immobilization Study : A study demonstrated that this compound could immobilize human sperm effectively within 30 seconds and eliminate Trichomonas vaginalis with high efficacy compared to existing treatments . This study supports its potential application in developing new contraceptive methods.
- Metal Complex Catalysis : Research on metal complexes formed with this compound revealed enhanced catalytic properties for organic transformations, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of sodium pyrrolidine-1-carbodithioate involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, binding to metal ions through its sulfur atoms. This interaction can modulate the activity of the metal ions and influence various biochemical pathways. Additionally, the compound’s redox properties allow it to participate in oxidation-reduction reactions, further contributing to its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
SPCD belongs to the dithiocarbamate family, which includes compounds with varying amine substituents. Below is a detailed comparison of SPCD with structurally or functionally related dithiocarbamates:
Structural and Physical Properties
- Thermal Stability : SPCD exhibits exceptional thermal stability (>300°C) compared to triazole-based dithiocarbamates (78°C) due to the rigidity of the pyrrolidine ring and strong Na⁺–S⁻ interactions .
- Solubility: SPCD’s higher Rf value (0.90) in ethanol-water mixtures suggests greater lipophilicity than triazole derivatives (Rf = 0.83 in H₂O), making it suitable for organic solvent-based reactions .
- Crystal Structure : SPCD derivatives, such as [(pyrrolidin-1-yl)carbothioylsulfanyl]-methyl SPCD, display unique C–S bond lengths (1.69–1.83 Å) and disorder in the pyrrolidine rings, unlike piperidine analogs, which show ordered conformations .
Electronic and Spectroscopic Properties
- DFT Studies: The coumarin-SPCD hybrid demonstrates a high first hyperpolarizability (β = 3.12 × 10⁻³⁰ esu), indicating strong nonlinear optical activity. This property is absent in non-aromatic dithiocarbamates like sodium diethyldithiocarbamate .
- Vibrational Spectra : SPCD’s IR spectra show distinct C–N (1270 cm⁻¹) and C–S (950 cm⁻¹) stretches, differing from piperidine analogs, which exhibit lower-frequency C–S vibrations due to reduced ring strain .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sodium pyrrolidine-1-carbodithioate (SPCT), and how do reaction conditions influence yield and purity?
- Methodological Answer : SPCT is typically synthesized via nucleophilic substitution between pyrrolidine and carbon disulfide under alkaline conditions. Key parameters include:
- Temperature : Room temperature (25°C) minimizes side reactions like disulfide formation .
- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .
- Purification : Recrystallization from ethanol/chloroform mixtures yields >88% purity, confirmed by melting point (441 K) and NMR .
- Table 1 : Comparative synthesis conditions:
| Method | Solvent | Yield (%) | Purity (%) | Ref |
|---|---|---|---|---|
| Alkaline CS₂ | CH₂Cl₂ | 85 | 90 | |
| Ethanol/CHCl₃ | EtOH | 88 | 95 |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm SPCT’s structural integrity?
- Methodological Answer :
- ¹H NMR : Look for SCH₂S protons at δ 5.33 ppm and pyrrolidine ring protons (δ 1.5–3.0 ppm) .
- IR : Key peaks include C=N (1650 cm⁻¹), C-S (1050–1150 cm⁻¹), and C=S (1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion [C₅H₈NS₂⁻]⁺ at m/z 178.1 with isotopic sulfur patterns .
Q. What safety protocols are critical when handling SPCT in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods with anti-static grounding (P403+P233) .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
- Fire Safety : Use CO₂/dry powder extinguishers; avoid water jets to prevent splashing .
Advanced Research Questions
Q. How do electronic properties (e.g., electrophilic sites) of SPCT influence its reactivity in radical polymerization?
- Methodological Answer : Quantum chemical calculations (DFT) reveal:
- Electrophilic Attack Sites : O5 (MEP: +0.069 a.u.) and methylene sulfur (C-S bond polarization) are reactive centers .
- Mechanism : SPCT’s thiocarbamate group stabilizes radicals via delocalization, enabling controlled chain transfer in RAFT polymerization .
- Table 2 : Calculated bond lengths (Å) from X-ray data :
| Bond | Length (Å) |
|---|---|
| C1–S1 | 1.743 |
| C6–S3 | 1.827 |
Q. What challenges arise in crystallographic refinement of SPCT derivatives, and how can they be resolved?
- Methodological Answer :
- Disorder : Pyrrolidine rings exhibit positional disorder (occupancy ratio 0.546:0.454), resolved using SHELXL constraints .
- Hydrogen Bonding : Weak C–H···S interactions (3.68–3.82 Å) require high-resolution data (λ < 0.7 Å) for accurate modeling .
- Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL) with R₁ < 0.06 .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxicity) be addressed in SPCT studies?
- Methodological Answer :
- Purity Checks : HPLC-MS to rule out impurities (e.g., residual CS₂) that skew bioassays .
- Dose-Response Curves : Use IC₅₀/EC₅₀ comparisons across cell lines (e.g., human sperm vs. resistant pathogens) .
- Controls : Include N-9 (nonoxynol-9) and metronidazole as benchmarks for spermicidal/antimicrobial activity .
Q. What computational methods are suitable for modeling SPCT’s UV-Vis spectra and electronic transitions?
- Methodological Answer :
- TD-DFT : Time-dependent DFT with B3LYP/6-311++G(d,p) basis set matches experimental λmax (gas phase: 310 nm; DMSO: 325 nm) .
- Solvent Effects : Include PCM (Polarizable Continuum Model) for solvent shift predictions .
Methodological Best Practices
- Experimental Reproducibility : Document synthesis conditions (solvent, temperature) and refinement parameters (SHELX settings) in supplementary data .
- Data Contradictions : Cross-validate spectroscopic results with crystallography (e.g., bond lengths vs. DFT) .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing bioactivity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
